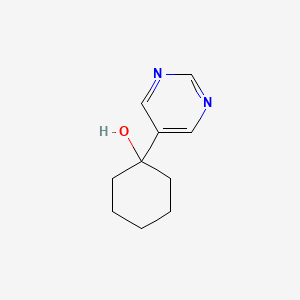
1-(Pyrimidin-5-yl)cyclohexan-1-ol
Vue d'ensemble
Description
1-(Pyrimidin-5-yl)cyclohexan-1-ol, also known as P5C, is a pyrimidine derivative. It has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(Pyrimidin-5-yl)cyclohexan-1-ol consists of a cyclohexanol ring attached to a pyrimidine ring at the 1-position. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Applications De Recherche Scientifique
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers, a major type of DNA damage caused by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA's original structure. The process involves flavin adenine dinucleotide (FADH-) and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) as cofactors. This highlights the enzyme's crucial role in mitigating UV-induced genetic damage (Sancar, 1994).
Synthesis and Biological Evaluation
Research has focused on synthesizing novel compounds with potential therapeutic applications. For instance, meriolins, a class of 3-(pyrimidin-4-yl)-7-azaindoles, have been synthesized and found to inhibit cyclin-dependent kinases (CDKs), showing promise against diseases like cancer and neurodegenerative disorders. Their structure-activity relationship offers insights into their mechanism of action as kinase inhibitors (Echalier et al., 2008).
Antimicrobial Properties
Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been developed to study their antimicrobial activity. Some synthesized compounds displayed pronounced antimicrobial properties, with a notable influence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety on their activity. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Sirakanyan et al., 2021).
Orientations Futures
Pyrimidines, including 1-(Pyrimidin-5-yl)cyclohexan-1-ol, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
Propriétés
IUPAC Name |
1-pyrimidin-5-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(4-2-1-3-5-10)9-6-11-8-12-7-9/h6-8,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCKTLWIKDXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-5-yl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



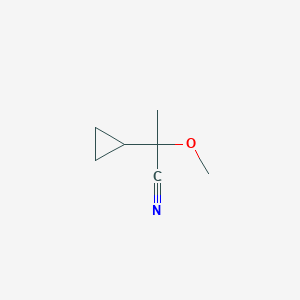
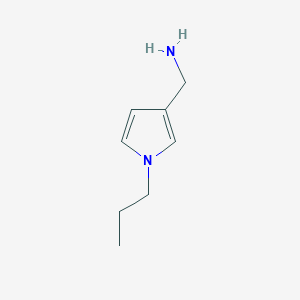
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
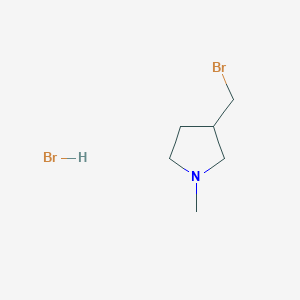
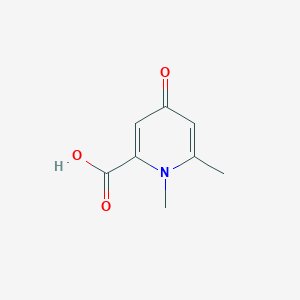
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
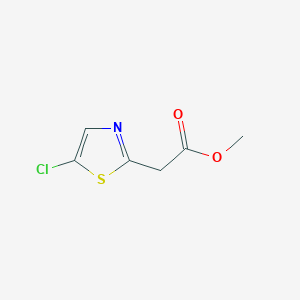
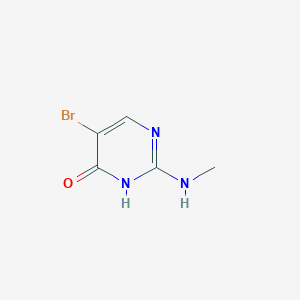
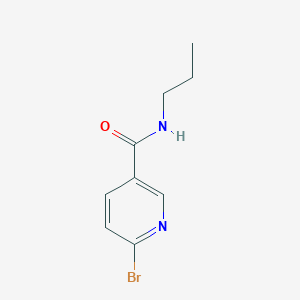
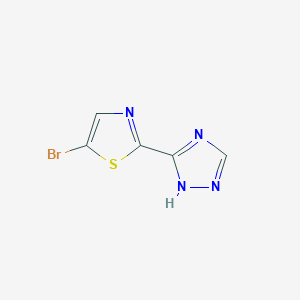
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
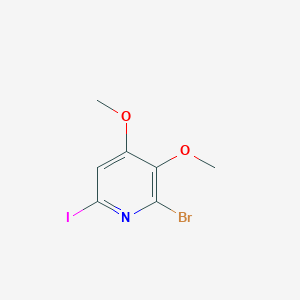
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)